N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Overview
Description
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, bromine atoms, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide typically involves multiple steps, including the formation of the thienopyrimidine core, bromination, and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of bromine atoms using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Functionalization: Attachment of benzyl, propyl, and dimethylaminoethyl groups through various organic reactions, including alkylation and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure but different substituents.
Brominated Aromatics: Compounds containing bromine atoms attached to aromatic rings.
Amides: Compounds with similar amide functional groups.
Uniqueness
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H28Br2N4O2S |
---|---|
Molecular Weight |
632.4 g/mol |
IUPAC Name |
N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C27H28Br2N4O2S/c1-4-22(32(15-14-31(2)3)26(34)19-10-12-20(28)13-11-19)24-30-25-21(16-23(29)36-25)27(35)33(24)17-18-8-6-5-7-9-18/h5-13,16,22H,4,14-15,17H2,1-3H3 |
InChI Key |
CQDXPGYBLOZZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=C(C=C(S2)Br)C(=O)N1CC3=CC=CC=C3)N(CCN(C)C)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.